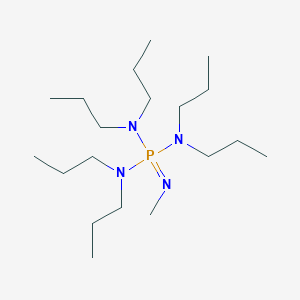
N'''-Methyl-N,N,N',N',N'',N''-hexapropylphosphorimidic triamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’‘’-Methyl-N,N,N’,N’,N’‘,N’'-hexapropylphosphorimidic triamide is an organic compound that belongs to the class of phosphorimidic triamides This compound is characterized by the presence of a phosphorimidic core with three propyl groups attached to each nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’‘’-Methyl-N,N,N’,N’,N’‘,N’'-hexapropylphosphorimidic triamide typically involves the reaction of hexapropylphosphoramide with methylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’‘’-Methyl-N,N,N’,N’,N’‘,N’'-hexapropylphosphorimidic triamide involves large-scale reactors and precise control of reaction parameters. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of advanced analytical techniques ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N’‘’-Methyl-N,N,N’,N’,N’‘,N’'-hexapropylphosphorimidic triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphorimidic oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The propyl groups attached to the nitrogen atoms can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of N’‘’-Methyl-N,N,N’,N’,N’‘,N’'-hexapropylphosphorimidic triamide include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions. The reactions are typically carried out in organic solvents like dichloromethane or toluene, and the conditions are optimized to achieve high yields and selectivity.
Major Products Formed
The major products formed from the reactions of N’‘’-Methyl-N,N,N’,N’,N’‘,N’'-hexapropylphosphorimidic triamide depend on the type of reaction. For example, oxidation reactions yield phosphorimidic oxides, while substitution reactions produce derivatives with different alkyl or aryl groups.
Scientific Research Applications
N’‘’-Methyl-N,N,N’,N’,N’‘,N’'-hexapropylphosphorimidic triamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: It is utilized in the production of advanced materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N’‘’-Methyl-N,N,N’,N’,N’‘,N’'-hexapropylphosphorimidic triamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are the subject of ongoing research, and further studies are needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’‘’-Methyl-N,N,N’,N’,N’‘,N’'-hexapropylphosphorimidic triamide include other phosphorimidic triamides with different alkyl or aryl groups attached to the nitrogen atoms. Examples include:
- N’‘’-Ethyl-N,N,N’,N’,N’‘,N’'-hexapropylphosphorimidic triamide
- N’‘’-Phenyl-N,N,N’,N’,N’‘,N’'-hexapropylphosphorimidic triamide
Uniqueness
N’‘’-Methyl-N,N,N’,N’,N’‘,N’'-hexapropylphosphorimidic triamide is unique due to its specific methyl and propyl group configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
80189-21-5 |
|---|---|
Molecular Formula |
C19H45N4P |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
N-[bis(dipropylamino)-methylimino-λ5-phosphanyl]-N-propylpropan-1-amine |
InChI |
InChI=1S/C19H45N4P/c1-8-14-21(15-9-2)24(20-7,22(16-10-3)17-11-4)23(18-12-5)19-13-6/h8-19H2,1-7H3 |
InChI Key |
CMISDFXYYTZLFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)P(=NC)(N(CCC)CCC)N(CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate](/img/structure/B14437849.png)
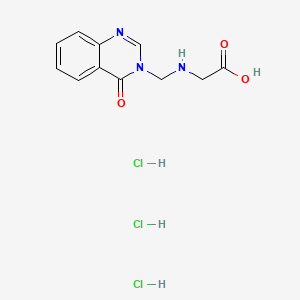


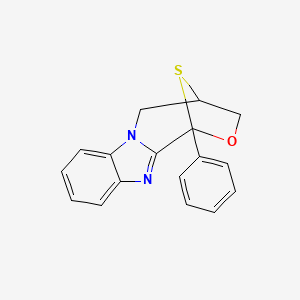
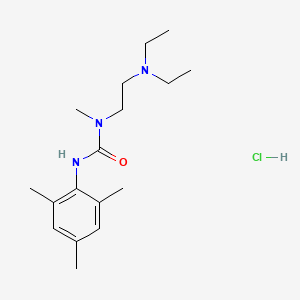

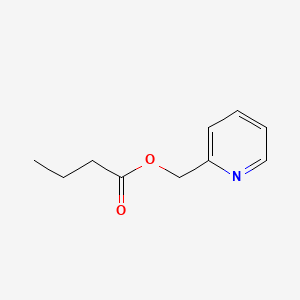
![Methyl [(3,5-dinitrophenyl)methyl]carbamate](/img/structure/B14437890.png)
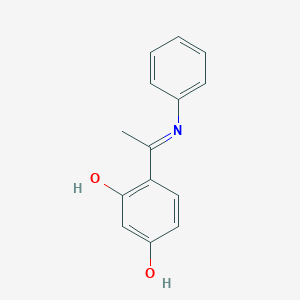
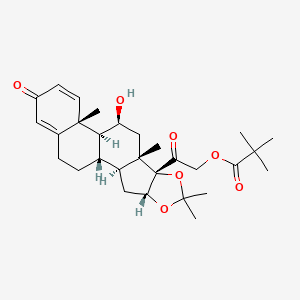
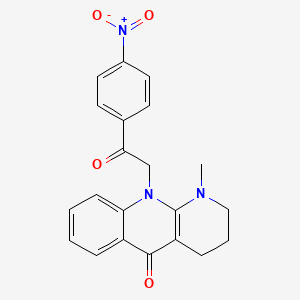
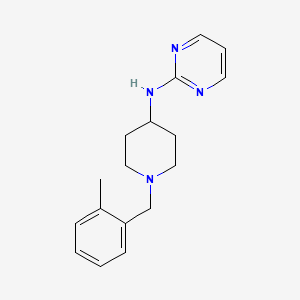
![(2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B14437905.png)
